Product packaging for N-Ethyl-P-toluenesulfonamide(Cat. No.:CAS No. 1321-54-6)

N-Ethyl-P-toluenesulfonamide

Cat. No.: B073525
CAS No.: 1321-54-6
M. Wt: 199.27 g/mol
InChI Key: OHPZPBNDOVQJMH-UHFFFAOYSA-N
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Description

N-Ethyl-P-toluenesulfonamide is a significant organic synthetic intermediate and reference standard, primarily valued for its role in chemical synthesis and pharmaceutical research. This compound, characterized by the incorporation of an ethyl group on the sulfonamide nitrogen of p-toluenesulfonamide, exhibits modified physicochemical properties, including altered solubility and lipophilicity, which are critical for structure-activity relationship (SAR) studies. Its primary research application lies in its use as a versatile building block for the preparation of more complex molecules, particularly in the development of sulfonamide-based inhibitors, ligands, and functional materials. The sulfonamide group acts as a key pharmacophore in many bioactive compounds, capable of participating in hydrogen bonding and acting as a metal-chelating moiety. Researchers utilize this compound to investigate these interactions, to study metabolic pathways of sulfonamide derivatives, and as a precursor in the synthesis of dyes, polymers, and agrochemicals. Its well-defined structure also makes it an excellent candidate for use as an analytical standard in chromatographic (e.g., HPLC, GC) and mass spectrometric analyses for method development and quantification. This product is intended for research and development purposes in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13NO2S B073525 N-Ethyl-P-toluenesulfonamide CAS No. 1321-54-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethyl-4-methylbenzenesulfonamide
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InChI

InChI=1S/C9H13NO2S/c1-3-10-13(11,12)9-6-4-8(2)5-7-9/h4-7,10H,3H2,1-2H3
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InChI Key

OHPZPBNDOVQJMH-UHFFFAOYSA-N
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Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)C
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Molecular Formula

C9H13NO2S
Record name N-ETHYL-4-METHYLBENZENE SULFONAMIDE
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Related CAS

68227-23-6 (potassium-salt), 68299-01-4 (lithium-salt)
Record name Ethyl tosylamide
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DSSTOX Substance ID

DTXSID5025310
Record name N-Ethyl-4-methylbenzenesulfonamide
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Molecular Weight

199.27 g/mol
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Physical Description

Platelets (from dilute alcohol or ligroin) or off-white solid. (NTP, 1992), Liquid, Solid; [CAMEO]
Record name N-ETHYL-4-METHYLBENZENE SULFONAMIDE
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Record name Benzenesulfonamide, N-ethyl-4-methyl-
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Record name N-Ethyl-p-toluenesulfonamide
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992)
Record name N-ETHYL-4-METHYLBENZENE SULFONAMIDE
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CAS No.

80-39-7
Record name N-ETHYL-4-METHYLBENZENE SULFONAMIDE
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Record name N-Ethyl-4-methylbenzenesulfonamide
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Record name Ethyl tosylamide
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Record name N-ETHYL-P-TOLUENESULFONAMIDE
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Record name N-ETHYL-P-TOLYLSULFONAMIDE
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Melting Point

147 °F (NTP, 1992)
Record name N-ETHYL-4-METHYLBENZENE SULFONAMIDE
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Synthetic Methodologies and Reaction Pathways of N Ethyl P Toluenesulfonamide

Advanced Synthetic Routes to N-Ethyl-P-toluenesulfonamide

The synthesis of this compound has evolved to include more efficient, sustainable, and scalable methods. These advancements focus on optimizing traditional processes and introducing novel catalytic systems.

Optimizations in Sulfonation and Amination Processes

The classical synthesis of this compound involves the reaction of p-toluenesulfonyl chloride with ethylamine (B1201723). ontosight.ai This nucleophilic substitution reaction is typically performed in a suitable solvent like dichloromethane (B109758), with temperature control being crucial to minimize side reactions such as the hydrolysis of the sulfonyl chloride.

Recent optimizations have focused on improving yield and purity while reducing environmental impact. One approach involves the direct reaction of anhydrous p-toluenesulfonic acid with a primary amine in an organic solvent like dichloromethane at low temperatures. google.com This method utilizes a catalyst and a water-absorbing agent, such as molecular sieves, to drive the reaction to completion, achieving product purity of over 98%. google.com

Table 1: Comparison of Classical and Optimized Synthesis Methods

ParameterClassical MethodOptimized Method (with p-toluenesulfonic acid)
Starting Material p-Toluenesulfonyl chlorideAnhydrous p-toluenesulfonic acid
Reagent EthylaminePrimary amine
Solvent DichloromethaneDichloromethane
Catalyst NoneYes
Additives -Molecular Sieves (water absorbent)
Temperature 0–5°C0–40°C
Purity >98%>98%
Yield ~70-85%~40%

This table provides a comparative overview of the classical synthesis method and an optimized approach using p-toluenesulfonic acid.

Novel Catalytic Approaches in this compound Synthesis

The development of novel catalytic systems has been a key area of research to enhance the efficiency and sustainability of this compound synthesis.

Manganese-catalyzed N-alkylation of sulfonamides using alcohols has emerged as a promising method. acs.org This "borrowing hydrogen" approach utilizes commodity alcohols as alkylating agents, with water as the only byproduct, leading to a high atom economy. acs.orgthieme-connect.com A manganese(I) PNP pincer complex has been shown to effectively catalyze the N-alkylation of p-toluenesulfonamide (B41071) with ethanol, yielding this compound. acs.org

Solid acid catalysts, such as sulfate (B86663) ions supported on polymers of intrinsic microporosity (SO₄²⁻/PIMs), have also been employed. This heterogeneous catalytic system allows for catalyst reuse and simplified product purification. The reaction of p-toluenesulfonic acid with ethylamine in the presence of this catalyst can achieve conversions of 80-90%.

Other transition metals like copper and palladium have also been investigated for the N-arylation and N-alkylation of sulfonamides, offering alternative pathways for synthesis. researchgate.netresearchgate.netrsc.org For instance, a copper(I) iodide/Cs2CO3 catalytic system has been used for the N-arylation of sulfonamides in DMF at 130°C. researchgate.net Nickel-catalyzed N-allylation of p-toluenesulfonamide with allylic alcohols has also been reported, proceeding under neat and neutral conditions. researchgate.net

Table 2: Overview of Novel Catalytic Approaches

Catalytic SystemReactantsKey Features
Manganese(I) PNP pincer complex p-Toluenesulfonamide, Ethanol"Borrowing hydrogen" approach, high atom economy, uses commodity alcohol. acs.org
SO₄²⁻/PIMs (Solid Acid Catalyst) p-Toluenesulfonic acid, EthylamineHeterogeneous catalyst, reusable, simplified purification.
CuI/Cs₂CO₃ p-Toluenesulfonamide, Aryl HalidesEfficient for N-arylation of sulfonamides. researchgate.net
Nickel(0) complex p-Toluenesulfonamide, Allylic AlcoholsNeat and neutral conditions for N-allylation. researchgate.net

This table summarizes various novel catalytic systems for the synthesis of this compound and its derivatives.

Green Chemistry Principles in this compound Production

The application of green chemistry principles aims to reduce the environmental footprint of chemical manufacturing. In the context of this compound production, this involves using less hazardous starting materials, employing catalytic processes, and minimizing waste.

A notable green approach is the direct synthesis from anhydrous p-toluenesulfonic acid instead of p-toluenesulfonyl chloride, which is more corrosive and generates more waste. google.com The use of recyclable solid acid catalysts also aligns with green chemistry principles by reducing catalyst waste.

Furthermore, the manganese-catalyzed "borrowing hydrogen" method is inherently green as it uses readily available alcohols and produces only water as a byproduct. acs.orgthieme-connect.com The development of solvent-free or "in-water" catalytic reactions, such as the nickel-catalyzed allylic amination, further contributes to greener synthetic routes. researchgate.net The use of ammonia (B1221849) gas in an anhydrous, recyclable solvent for amination also represents a significant step towards a more environmentally friendly process by reducing high-salt wastewater. google.com

Reactivity and Derivatization Studies of this compound

The reactivity of this compound is primarily centered around the sulfonamide group, which can participate in various organic transformations.

Sulfonamide Group Reactivity in Organic Transformations

The sulfonamide group (-SO2NH-) in this compound is a versatile functional group. The nitrogen atom can act as a nucleophile, while the sulfur atom can be an electrophilic center. jinlichemical.com This dual reactivity allows it to participate in a range of reactions. The sulfonamide group can undergo oxidation to form sulfonic acids and reduction to form amines.

The nitrogen atom of the sulfonamide group in this compound can act as a nucleophile, participating in substitution reactions. jinlichemical.com It can react with electrophiles to form various derivatives. For instance, it can be alkylated, acylated, or arylated to produce a diverse range of secondary and tertiary sulfonamides. acs.org

One documented example of its reactivity is in the synthesis of N-[2-(ethylamino)ethyl]-p-toluenesulfonamide, where N-ethyl ethylenediamine (B42938) reacts with p-toluenesulfonyl chloride. prepchem.com While this example starts from the sulfonyl chloride, it demonstrates the potential for the sulfonamide nitrogen to be involved in further reactions. The photostimulated reaction of N,N-dibutyl-p-toluenesulfonamide with diphenylphosphide ions in liquid ammonia, proceeding via an SRN1 mechanism, further illustrates the potential for nucleophilic substitution at the nitrogen-centered radical. researchgate.net

Derivatization of this compound is also a key aspect of its application in various fields. For example, it is used as a derivatizing agent in analytical chemistry to enhance the detection of certain molecules. shimadzu.comepa.govnih.gov

Electrophilic Aromatic Substitution Reactions

The foundational precursor to this compound is p-toluenesulfonamide, which is synthesized via an electrophilic aromatic substitution (EAS) reaction. Specifically, the sulfonation of toluene (B28343) is a key step. In this reaction, toluene is treated with fuming sulfuric acid, which is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid. organicchemistrytutor.com

The mechanism begins with the formation of a potent electrophile. In the mixture of sulfuric acid and sulfur trioxide, SO₃ is protonated by sulfuric acid to generate the highly electrophilic species, ⁺SO₃H. organicchemistrytutor.com The π-system of the toluene ring then attacks this electrophile. Due to the electron-donating nature of the methyl group, this attack occurs preferentially at the ortho and para positions, leading to the formation of a resonance-stabilized carbocation known as an arenium ion. libretexts.org A subsequent deprotonation step, where a base (like HSO₄⁻) removes a proton from the carbon bearing the sulfonyl group, restores the aromaticity of the ring and yields p-toluenesulfonic acid. organicchemistrytutor.com This acid is then converted to p-toluenesulfonyl chloride, the direct precursor for the condensation step.

Condensation Reactions

The most common and direct method for synthesizing this compound is through a condensation reaction. This process involves the reaction of p-toluenesulfonyl chloride with ethylamine. ontosight.ai In this nucleophilic substitution reaction, the nitrogen atom of ethylamine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This attack results in the displacement of the chloride ion, which is a good leaving group, and the formation of the sulfonamide bond. patsnap.com

The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) that is formed as a byproduct. wipo.int This prevents the protonation of the ethylamine, which would render it non-nucleophilic. The choice of solvent and temperature can be optimized to maximize yield and purity, with conditions often involving dichloromethane as a solvent and controlled temperatures (e.g., 0–5°C) to minimize side reactions.

Reaction StepReagentsKey Transformation
Sulfonation Toluene, Fuming Sulfuric Acid (H₂SO₄/SO₃)Electrophilic aromatic substitution to form p-toluenesulfonic acid.
Chlorination p-Toluenesulfonic acid, Thionyl chloride or PCl₅Conversion of sulfonic acid to p-toluenesulfonyl chloride.
Condensation p-Toluenesulfonyl chloride, EthylamineNucleophilic substitution to form this compound. ontosight.ai

N-Alkylation Mechanisms and Applications of this compound

N-alkylated sulfonamides, such as this compound, are an important class of compounds, and their synthesis via N-alkylation of primary sulfonamides is a field of active research. acs.org These methods offer an alternative pathway to compounds like this compound, starting from p-toluenesulfonamide and an ethylating agent.

Manganese-Catalyzed N-Alkylation of Sulfonamides with Alcohols

A notable advancement in the synthesis of N-alkyl sulfonamides is the use of manganese catalysts. An efficient method employs a well-defined and bench-stable Mn(I) PNP pincer precatalyst for the N-alkylation of sulfonamides using primary alcohols as the alkylating agents. acs.orgorganic-chemistry.orgresearchgate.net This reaction proceeds through a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism. researchgate.netthieme-connect.com

The proposed mechanism involves several steps: acs.orgcardiff.ac.uk

Catalyst Activation: The Mn(I) precatalyst is activated by a base, such as potassium carbonate (K₂CO₃).

Alcohol Dehydrogenation: The active manganese complex facilitates the dehydrogenation of the alcohol (e.g., ethanol) to form the corresponding aldehyde (acetaldehyde) and a manganese hydride species.

Condensation: The primary sulfonamide (e.g., p-toluenesulfonamide) condenses with the in-situ generated aldehyde to form an N-sulfonylimine intermediate.

Reduction: The manganese hydride species then reduces the N-sulfonylimine, yielding the final N-alkylated sulfonamide product (e.g., this compound) and regenerating the active manganese catalyst. acs.orgcardiff.ac.uk

This process is highly atom-economical as it uses readily available alcohols as alkylating agents and produces water as the only significant byproduct. organic-chemistry.org

ParameterOptimized Condition
Catalyst Mn(I) PNP pincer precatalyst (5 mol %)
Base K₂CO₃ (10 mol %)
Alkylating Agent 1 equivalent of primary alcohol
Solvent Xylenes
Temperature 150 °C
Average Yield 85% for 32 examples
Data derived from studies on Mn-catalyzed N-alkylation of sulfonamides. acs.orgresearchgate.net
Substrate Scope and Selectivity in N-Alkylation

The manganese-catalyzed N-alkylation methodology exhibits a broad substrate scope with high selectivity for mono-N-alkylation. acs.org A diverse range of aryl and alkyl sulfonamides can be successfully alkylated. For instance, p-toluenesulfonamide can be reacted with various substituted benzylic alcohols and simple primary aliphatic alcohols to give the corresponding N-alkylated products in excellent yields. acs.orgresearchgate.net

The reaction tolerates both electron-donating (e.g., -OMe) and electron-withdrawing (e.g., -CF₃) substituents on the aromatic ring of the benzyl (B1604629) alcohol. acs.orgresearchgate.net Furthermore, the system is chemoselective, leaving reducible functional groups such as esters, olefins, and benzyl ethers intact. acs.org While a wide variety of primary alcohols are suitable, the reaction has not been successfully applied to the N-alkylation of secondary sulfonamides. researchgate.netthieme-connect.com The reaction of p-toluenesulfonamide with various benzylic alcohols using this catalytic system consistently affords the desired alkylated sulfonamides in good to excellent yields, typically between 76% and 99%. rsc.org

Sulfonamidation Reactions Involving this compound

Beyond being a synthetic product, this compound also serves as a reagent in organic synthesis.

Sulfonamidation of Imidazopyridines

This compound is utilized as a reagent in the sulfonamidation of imidazopyridines. innospk.comchemicalbook.comcookechem.comchemicalbook.com This reaction introduces the N-ethyl-p-toluenesulfonyl group onto the imidazopyridine scaffold, a heterocyclic structure of interest in medicinal chemistry. The sulfonamide group can modulate the physicochemical properties of the parent molecule and is a key functional group in various pharmaceutical compounds. innospk.com The use of this compound in this context highlights its role in creating more complex molecular architectures. innospk.com

Formation of Diverse Heterocyclic Compounds

This compound and its parent compound, p-toluenesulfonamide, serve as crucial building blocks in the synthesis of various heterocyclic compounds, which are foundational structures in medicinal chemistry and materials science. jinlichemical.comjinlichemical.com The sulfonamide group can participate in cyclization reactions to form complex molecular architectures. innospk.com

One notable application is in phosphine-catalyzed annulation reactions. For instance, p-toluenesulfonamide reacts with benzaldehyde (B42025) and an allenoate in the presence of a catalyst to form tetrahydropyridine (B1245486) derivatives. orgsyn.org The N-ethyl substituent in this compound influences the nucleophilicity and steric profile of the nitrogen atom, which can be leveraged to modulate such transformations.

Furthermore, derivatives of toluenesulfonamide are employed to construct other heterocyclic rings like thiazoles and oxazoles. A common strategy involves using a bromoacetyl derivative of a toluenesulfonanilide, which acts as a key intermediate. This intermediate can then react with various nucleophiles, such as urea (B33335) or thiourea (B124793) derivatives, to yield the desired five-membered heterocyclic systems. researchgate.net

Table 1: Examples of Heterocyclic Synthesis Involving Toluenesulfonamides

Starting Toluenesulfonamide Derivative Key Reagents Heterocyclic Product Reference
p-Toluenesulfonamide Benzaldehyde, Ethyl 2-methylbuta-2,3-dienoate, BF3·Et2O Ethyl 6-phenyl-1-tosyl-1,2,5,6-tetrahydropyridine-3-carboxylate orgsyn.org
4-(α-bromoacetyl)-4′-toluene sulfonanilide Thiourea 2-Amino-thiazole derivative researchgate.net
4-(α-bromoacetyl)-4′-toluene sulfonanilide Urea 2-Amino-oxazole derivative researchgate.net

N-Chlorination Reactions Utilizing this compound Precursors

The N-chloro derivatives of sulfonamides are potent reagents in organic synthesis, acting as sources of electrophilic chlorine or as precursors to nitrogen-centered radicals. The precursor to this compound, p-toluenesulfonamide, can be directly N-chlorinated. A competing reaction that can occur during certain reactions, such as those with t-butyl hypochlorite (B82951), is the N-chlorination of the parent p-toluenesulfonamide. core.ac.uk This can lead to the formation of N-chloro-p-toluenesulfonamide and N,N-dichloro-p-toluenesulfonamide. core.ac.uk

N-alkyl-N-chlorosulfonamides are readily prepared by reacting the corresponding N-alkyl-sulfonamide with chlorinating agents like calcium hypochlorite on moist alumina, a method that can produce the desired N-chloro compounds in quantitative yields. beilstein-journals.org These N-chloro compounds, including the N-ethyl derivative, are valuable for addition reactions to unsaturated compounds. beilstein-journals.org The chlorine potential of N-chlorosulfonamides increases with the acidity of the parent amide's protons, making them effective chlorinating agents for various substrates, including amines and sulfides. researchgate.net

Table 2: N-Chlorination of Sulfonamides and Their Derivatives

Sulfonamide Substrate Chlorinating Agent Product Reference
p-Toluenesulfonamide t-Butyl hypochlorite N-Chloro-p-toluenesulfonamide core.ac.uk
p-Toluenesulfonamide t-Butyl hypochlorite N,N-Dichloro-p-toluenesulfonamide core.ac.ukoup.com
N-Alkyl-p-toluenesulfonamide Calcium hypochlorite / Alumina N-Alkyl-N-chloro-p-toluenesulfonamide beilstein-journals.org

Interactions with Cationic Intermediates in Organic Reactions

This compound and its parent compound can act as effective nucleophiles to trap highly reactive cationic intermediates in various organic reactions. core.ac.uk This capability allows for the formation of new carbon-nitrogen bonds under specific conditions.

Ritter Reaction Variants

The Ritter reaction classically involves the addition of a nitrile to a carbocation. However, p-toluenesulfonamide can be successfully employed as a substitute for the nitrile component. core.ac.uk In this variant, a carbocation is generated from an alcohol or an alkene in the presence of a strong acid, such as 95% sulfuric acid. The nitrogen atom of the sulfonamide then acts as a nucleophile, attacking the carbocation to form a new N-substituted p-toluenesulfonamide. core.ac.uk This reaction demonstrates that p-toluenesulfonamide is capable of trapping the "Ritter intermediate," expanding the scope of this fundamental C-N bond-forming reaction. core.ac.uk The use of various catalysts, including Lewis acids and solid acid catalysts, has been explored to facilitate the Ritter reaction under milder conditions. researchgate.netresearchgate.net

Table 3: Ritter Reaction Variants with p-Toluenesulfonamide

Carbocation Source Acid/Catalyst Product Reference
Cyclohexanol 95% Sulfuric Acid N-Cyclohexyl-p-toluenesulfonamide core.ac.uk
Cyclohexene 95% Sulfuric Acid N-Cyclohexyl-p-toluenesulfonamide core.ac.uk
Alcohols/Alkenes Brønsted-acidic ionic liquid N-Substituted amides researchgate.net
Halohydrocarbons Zn(ClO4)2·6H2O N-Substituted amides researchgate.net
Chloronium Ion Interactions

Beyond carbocations, p-toluenesulfonamide can also intercept other cationic species like chloronium ions. core.ac.uk Chloronium ions can be generated from the reaction of cycloalkenes with t-butyl hypochlorite. In the presence of p-toluenesulfonamide, a reaction can occur where the sulfonamide traps the chloronium ion intermediate. core.ac.uk This leads to the formation of β-chloro-N-cycloalkyl-p-toluenesulfonamides. This desired reaction often competes with the N-chlorination of the p-toluenesulfonamide by the t-butyl hypochlorite itself. core.ac.uk The mechanism for the formation of some observed side products in addition reactions of N-alkyl-N-chlorosulfonamides to alkenes has also been proposed to involve a halonium-ion transfer to the alkene. beilstein-journals.org

Table 4: Interaction of p-Toluenesulfonamide with Chloronium Ions

Cycloalkene Chloronium Ion Source Product Reference
Cyclohexene t-Butyl hypochlorite trans-2-Chloro-N-cyclohexyl-p-toluenesulfonamide core.ac.uk
Cyclopentene t-Butyl hypochlorite trans-2-Chloro-N-cyclopentyl-p-toluenesulfonamide core.ac.uk
Cycloheptene t-Butyl hypochlorite trans-2-Chloro-N-cycloheptyl-p-toluenesulfonamide core.ac.uk

Advanced Materials Science Applications and Mechanistic Studies of N Ethyl P Toluenesulfonamide

N-Ethyl-P-toluenesulfonamide as a Polymer Additive and Its Impact on Material Performance

This compound (NEPTSA) is a versatile organic compound utilized as a plasticizer and toughening agent in various polymers, including polyamides, cellulose (B213188) acetate (B1210297), and notably, polylactic acid (PLA). innospk.comchemotechnique.senuomengchemical.com Its integration into polymer matrices is designed to enhance flexibility, durability, and processability, addressing inherent material limitations such as brittleness. innospk.comguidechem.com

Plasticization Mechanisms in Polymeric Systems

Effects on Mechanical Properties of Polymers

The molecular changes induced by this compound translate directly into modifications of the macroscopic mechanical properties of the polymer.

Polylactic acid, a biodegradable polymer derived from renewable resources, is known for its inherent brittleness, which can limit its use in applications requiring high ductility. researchgate.netscispace.com this compound (often abbreviated as N-PTSA in this context) has been systematically studied as a toughening agent to address this issue. scispace.comdntb.gov.uaresearchgate.net

Table 1: Effect of this compound (N-PTSA) on PLA Mechanical Properties

This table summarizes findings on the mechanical performance of Polylactic Acid (PLA) when blended with this compound.

PropertyObservationSource(s)
Toughness Significantly improved with the addition of N-PTSA. researchgate.net, researchgate.net
Tensile Strength Maintained or not significantly deteriorated at optimal N-PTSA concentrations (e.g., 14.7%). researchgate.net, researchgate.net
Young's Modulus Maintained or not significantly deteriorated at optimal N-PTSA concentrations (e.g., 14.7%). researchgate.net, researchgate.net
Melt Viscosity Reduced, improving processability. mdpi.com, researchgate.net, researchgate.net
Optimization of Elongation at Break and Impact Strength

This compound (NEPTSA) is recognized as an effective toughening agent, particularly for inherently brittle polymers like polyamides (PA) and polylactic acid (PLA). researchgate.net Its incorporation into these polymer systems leads to a significant enhancement of their ductility, as measured by the elongation at break and impact strength.

In a study focused on polyamide 6 (PA6), the addition of 7 wt% of NEPTSA resulted in a distinct toughening effect. researchgate.net This improvement is attributed to the plasticizing action of NEPTSA, which increases the free volume between polymer chains, thereby enhancing the mobility of the amorphous phase. This increased molecular flexibility allows the material to absorb more energy before fracturing, leading to higher impact strength.

Similarly, research on polylactic acid has demonstrated that NEPTSA can substantially improve the toughness of the material. A 2024 study highlighted findings where varying concentrations of NEPTSA enhanced the motility and flexibility of PLA molecular chains and improved interfacial compatibility. mdpi.com Another study confirmed that the addition of 14.7% NEPTSA can improve the toughness of PLA composites. researchgate.net The mechanism involves the NEPTSA molecules positioning themselves between the PLA polymer chains, which disrupts the intermolecular hydrogen bonds of the PLA matrix. This disruption facilitates the movement of PLA molecular chains and allows for the formation of new hydrogen bonds between the PLA and the plasticizer, resulting in a more ductile material. researchgate.net

The following table summarizes the observed effects of this compound on the mechanical properties of Polyamide 6.

Table 1: Effect of this compound on Polyamide 6 (PA6) Mechanical Properties

Property Unmodified PA6 (Baseline Values) Effect of this compound Addition
Tensile Strength ~88 MPa mcam.com Maintained or not significantly reduced. researchgate.net
Elongation at Break ~25% mcam.com Significantly increased, indicating enhanced ductility.
Impact Strength Data unavailable Obvious toughening effect observed. researchgate.net

| Young's Modulus | ~3600 MPa mcam.com | Maintained or not significantly deteriorated. researchgate.net |

Note: Baseline values are for a representative grade of unmodified Polyamide 6 and can vary. The effects of NEPTSA are based on qualitative and quantitative findings from cited research.

Retention of Tensile Strength and Young's Modulus

A critical aspect of utilizing plasticizers is the potential trade-off between increased flexibility and the retention of essential mechanical properties like tensile strength and Young's modulus. Research has shown that this compound is advantageous in this regard, as it can enhance toughness without substantially compromising the stiffness and strength of the polymer.

Studies on polylactic acid have yielded similar results, with research confirming that the incorporation of 14.7% NEPTSA can improve toughness without deteriorating the tensile strength and Young's modulus. researchgate.net This allows for the production of tougher PLA materials that remain suitable for applications requiring a certain level of stiffness. Patents related to polyamide compositions also underscore the use of this compound in formulations designed for high performance, where maintaining mechanical integrity under various conditions is crucial. polyplasty.czinnospk.com

Role as a Stabilizer in Polymer Formulations

Beyond its function as a plasticizer, this compound also serves as a stabilizer in various polymer formulations. ontosight.airesearchgate.net Its chemical structure lends itself to improving the resistance of polymers to degradation from factors such as heat and oxidation.

Applications in Coatings and Adhesives

This compound is widely utilized in the formulation of coatings and adhesives due to its excellent compatibility and plasticizing effects. researchgate.netturkjdermatol.comchemicalbook.com In these applications, it enhances flexibility, improves adhesion, and increases the durability of the final product.

In hot-melt adhesives, NEPTSA is valued for its high compatibility with polyamide and cellulose-based resins. mdpi.comchemotechnique.se It lowers the melt viscosity of the adhesive, which improves its flow and application properties. Once cooled, the plasticizing effect of NEPTSA ensures that the adhesive bond remains flexible and resistant to cracking.

For coatings, including lacquers and printing inks, this compound contributes to the formation of a uniform and durable film. It plasticizes the polymer binder, which prevents the coating from becoming brittle and improves its adhesion to the substrate. chemotechnique.se Furthermore, it imparts resistance to oils, greases, and solvents, enhancing the protective qualities of the coating.

This compound in Specialized Material Formulations

The unique properties of this compound have led to its adoption in several specialized material formulations, where it performs specific and critical functions.

Resin Carrier in Dental Materials

In the field of dentistry, this compound functions as a resin carrier in materials used for cavity isolation beneath restorations. schem.net In this application, it is part of a formulation that is applied to the tooth structure before the final restorative material is placed. Its role is to act as a vehicle for the active resin components, ensuring they are delivered and applied effectively to the cavity walls. The use of NEPTSA in these dental materials highlights its biocompatibility for such specific applications and its ability to perform in a complex biological environment.

Gloss Enhancer in Plastic Film Preparations

This compound is also employed as a gloss enhancer in the production of plastic films. The addition of this compound to the polymer formulation can modify the surface properties of the resulting film, leading to a smoother and more reflective surface, which is perceived as higher gloss. This is often desirable for packaging and other applications where aesthetic appeal is important. The mechanism behind this gloss enhancement is related to the improved flow properties of the polymer melt during processing and the creation of a more uniform surface at the microscopic level. Toluene (B28343) sulfonamides, in general, are used as flow-promoting agents, which contributes to this effect.

Integration into Polymer Chains as a Monomer or Modifying Agent

This compound (NEPTS) demonstrates significant versatility in polymer science, where it is integrated into polymer structures either as a monomer for the synthesis of new polymers or as a modifying agent to enhance the properties of existing ones. amebaownd.com Its incorporation can fundamentally alter the physical and chemical characteristics of the resulting material, leading to improved performance in a variety of applications. amebaownd.com

As a monomer, NEPTS is used in the creation of specialty polymers. jinlichemical.com The presence of the sulfonamide group within the polymer backbone introduces unique properties. amebaownd.com These polymers are often utilized in the formulation of coatings, adhesives, and elastomers, where the specific attributes imparted by the NEPTS monomer are desirable for performance. jinlichemical.comjinlichemical.com

More commonly, NEPTS is employed as a modifying agent, primarily functioning as a plasticizer. ontosight.aiinnospk.com In this role, it is added to polymer formulations to increase flexibility, workability, and durability, while reducing brittleness. innospk.com It is compatible with a range of polymers, including polyamides, cellulose acetate, and polyvinyl alcohol (PVA) lacquers. innospk.comchemotechnique.se The ethyl group on the sulfonamide nitrogen helps to reduce intermolecular hydrogen bonding, which in turn lowers the melting point and enhances its compatibility with polymer matrices. Beyond simply increasing flexibility, NEPTS can act as a gloss enhancer in plastic films and as a flow-promoting agent for paints and coatings. chemotechnique.sechemicalland21.com

Detailed research has explored its role in specific polymer systems, revealing its effectiveness in targeted modifications. For instance, in the realm of bioplastics, NEPTS has been investigated as a toughening agent for polylactic acid (PLA). researchgate.net Studies have shown that its addition can significantly improve the ductility and impact resistance of PLA, a material known for its inherent brittleness. researchgate.net The mechanism behind this is attributed to the reduction of hydrogen bonds within the PLA matrix by NEPTS, which facilitates the movement of polymer chains while also forming new hydrogen bonds between the PLA and the sulfonamide. researchgate.net

In another advanced application, NEPTS has been used as an additive in co-poly(amide-12-b-ethylene oxide) (PEBAX) block copolymer membranes, which are used for gas separation. nih.gov Molecular dynamics simulations have been employed to study how the addition of NEPTS modifies the membrane's morphology and, consequently, its gas transport properties. nih.gov

Furthermore, derivatives of sulfonamides have been used to initiate graft polymerization from polymer surfaces. In one study, N-chlorosulfonamide groups immobilized on crosslinked polystyrene beads were used as initiation sites for Atom Transfer Radical Polymerization (ATRP). itu.edu.trresearchgate.net This allowed for the grafting of monomers like methyl methacrylate (B99206) (MMA) and ethyl acrylate (B77674) (EA) onto the beads, creating core-shell type polymers with modified surface properties and negligible formation of free polymer. itu.edu.trresearchgate.net

The table below summarizes key research findings on the integration of this compound into polymer systems.

Polymer SystemRole of this compoundObserved EffectsApplication Area
Polylactic Acid (PLA)Toughening AgentImproved toughness and ductility without compromising tensile strength. Reduced PLA's thermal stability. researchgate.netresearchgate.netBiocomposites, Packaging researchgate.net
PolyamidesPlasticizerEnhances flexibility and processability. chemotechnique.seCoatings, Adhesives, Elastomers jinlichemical.comjinlichemical.comchemotechnique.se
Cellulose AcetatePlasticizerIncreases flexibility. chemotechnique.seLacquers, Films chemotechnique.se
Polyvinyl Alcohol (PVA)PlasticizerUsed in PVA lacquers to improve properties. chemotechnique.seLacquers chemotechnique.se
PEBAX (co-poly(amide-12-b-ethylene oxide))Additive/ModifierAlters membrane morphology and gas transport properties. nih.govGas Separation Membranes nih.gov
Polystyrene (via N-chlorosulfonamide derivative)Initiator for GraftingEnabled grafting of MMA and EA to form core-shell beads via ATRP. itu.edu.trresearchgate.netAdvanced Materials, Surface Modification itu.edu.tr

Pharmacological and Agrochemical Research Frontiers of N Ethyl P Toluenesulfonamide

N-Ethyl-P-toluenesulfonamide as a Synthetic Intermediate in Pharmaceutical Development

As an intermediate, this compound is widely used in the production processes of pharmaceuticals. jinlichemical.comjinlichemical.com Its chemical properties, including good solubility in organic solvents, make it a valuable building block in organic synthesis for creating new medicinal compounds. jinlichemical.comjinlichemical.com

This compound is a key reagent in the synthesis of various active pharmaceutical ingredients (APIs). jinlichemical.comchemotechnique.se Its sulfonamide group can participate in numerous chemical reactions, such as the sulfonamidation of imidazopyridines, to create more complex and functional heterocyclic compounds essential for drug discovery. innospk.com

In one notable synthetic application, the combination of this compound with N-Bromosuccinimide (NBS) in the presence of a Nickel(II) acetate (B1210297) catalyst facilitates the aminobromination of α,β-unsaturated ketones. This reaction produces vicinal haloamino ketone derivatives with high selectivity, which are important structural motifs in medicinal chemistry. The introduction of the N-ethyl group has been shown to result in excellent regio- and stereoselectivity in these reactions.

Synthetic ApplicationReactantsCatalystResulting Compound Class
Aminohalogenationα,β-unsaturated ketones, this compound/NBSNi(OAc)₂Vicinal haloamino ketones
SulfonamidationImidazopyridinesNot specifiedFunctionalized heterocyclic compounds

This table summarizes key synthetic reactions where this compound is used as an intermediate for API synthesis.

Beyond its role in API synthesis, this compound contributes to the formulation of drug products. It is utilized as a plasticizer, a substance that increases the flexibility and durability of materials. nuomengchemical.com This property is valuable for polymers like polyamides and cellulose (B213188) acetate, which can be used in various pharmaceutical contexts. chemotechnique.senuomengchemical.com It also serves as a resin carrier in dental materials, aiding in the application of restorative and isolating agents in dentistry. chemotechnique.se

Recent research has explored its use in advanced drug delivery systems. pmarketresearch.com Studies have investigated the development of nanoparticles based on this compound, which are designed to facilitate the targeted delivery of drugs to specific sites within the body. pmarketresearch.com

Formulation RoleApplication/MaterialPurpose
PlasticizerPolyamides, Cellulose Acetate, PVA LacquersEnhances flexibility and durability
Resin CarrierDental MaterialsIsolates cavities beneath restorations
Nanoparticle ComponentTargeted Drug Delivery SystemsFacilitates targeted drug delivery

This table outlines the roles of this compound in enhancing pharmaceutical formulations and delivery systems.

The sulfonamide chemical group is the basis for an important class of antibiotics. Derivatives of this compound are used in the synthesis of these sulfonamide-based antimicrobial agents. jinlichemical.comjinlichemical.com These drugs commonly function by inhibiting the synthesis of folic acid in bacteria, a pathway essential for bacterial growth and replication. jinlichemical.comontosight.ai

Research into new benzenesulfonamide (B165840) derivatives has demonstrated their potential as antimicrobial agents. ijcce.ac.ir For example, a study reported the synthesis of new carboxamides derived from benzenesulfonamides, which showed activity against various microbial strains. ijcce.ac.ir Specifically, different synthesized compounds displayed the most potency against E. coli, S. aureus, P. aeruginosa, B. subtilis, S. typhi, and C. albicans. ijcce.ac.ir

The structural framework of this compound serves as a starting point for the synthesis of other classes of drugs, including diuretics and anti-inflammatory agents. jinlichemical.comjinlichemical.com Derivatives can be chemically modified to create diuretic compounds that help manage conditions like hypertension by reducing fluid retention. jinlichemical.comjinlichemical.com

Similarly, sulfonamide derivatives are key in developing medications that reduce inflammation and pain. jinlichemical.com Research has focused on synthesizing novel benzenesulfonamide derivatives bearing carboxamide functionality, which have been evaluated for their anti-inflammatory activities. ijcce.ac.ir One study found that a synthesized compound, 4e, inhibited carrageenan-induced rat-paw edema by 95.58% after one hour. ijcce.ac.ir

Investigation of Biological Activities of this compound and its Derivatives

The biological activities of this compound and its derivatives are a subject of ongoing scientific investigation, particularly concerning their interactions with biological macromolecules like enzymes. ontosight.ai

This compound and related compounds are valuable tools in biochemical research due to their ability to inhibit enzyme activity. innospk.com The mechanism of inhibition can vary; the compound may bind directly to the enzyme's active site, preventing the natural substrate from binding, or it may act as an allosteric inhibitor by binding to a different site on the enzyme and changing its shape. innospk.com

Studies on derivatives have provided specific insights into these inhibitory activities. A series of 4-(p-toluenesulfonamide)chalcone derivatives were found to have significant inhibitory effects against carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase. nih.gov In another study, newly synthesized sulfonamide derivatives of 4-tosyl chloride were screened against α-glucosidase and lipoxygenase, with some molecules showing moderate inhibitory action. wjpsonline.com For instance, the derivative N-pentyl-N-(2,4-dimethylphenyl)-4-toluenesulfonamide was identified as an inhibitor of lipoxygenase. wjpsonline.com This capacity for enzyme inhibition makes these compounds useful for studying biochemical pathways and developing new therapeutic agents. innospk.com

Enzyme TargetInhibiting Compound Class/DerivativeResearch Finding
α-Glucosidase, α-Amylase4-(p-toluenesulfonamide)chalcone derivativesExhibited significant inhibitory activities. nih.gov
LipoxygenaseN-pentyl-N-(2,4-dimethylphenyl)-4-toluenesulfonamideFound to be an inhibitor with an IC50 value of 191.76±0.97 μmoles/L. wjpsonline.com
α-GlucosidaseSulfonamide derivatives of 4-tosyl chlorideShowed moderate inhibitory action. wjpsonline.com

This table presents research findings on the enzyme inhibition mechanisms of this compound derivatives.

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For sulfonamide derivatives, including those derived from this compound, SAR studies aim to understand how chemical modifications to the core structure influence their pharmacological effects. researchgate.net

Research has been conducted to investigate the anticancer effects of N-ethyl toluene-4-sulphonamide and its derivatives. researchgate.net These studies compare how different substitutions on the sulfonamide scaffold interact with biological targets like DNA and affect cancer cell lines. For instance, a comparative study investigated the anticancer activity of N-ethyl toluene-4-sulphonamide (referred to as compound 8a) against breast and cervical cancer cell lines. researchgate.net The goal of such research is to provide a clear insight for the rational design of more potent and target-specific agents. researchgate.net

Table 1: Research Findings on Bioactive Sulfonamide Derivatives

Compound Biological Activity Investigated Key Findings
N-ethyl toluene-4-sulphonamide Anticancer effects Investigated for effects on breast and cervical cancer cell lines and its interaction with DNA. researchgate.net
2,5-Dichlorothiophene-3-sulfonamide Anticancer effects Identified as a promising anticancer drug with significant activity against HeLa, MDA-MB231, and other cell lines. researchgate.net

This compound in Agrochemical Science

In the agricultural sector, this compound serves as a key intermediate and formulation component in the production of crop protection products. amebaownd.comjinlichemical.comchemotechnique.se

This compound and its isomers are used in the formulation of various agrochemicals, including herbicides and fungicides. amebaownd.comjinlichemical.commolgroupchemicals.com It often serves as a precursor or intermediate in the synthesis of more complex active ingredients. jinlichemical.comchemimpex.comchemicalland21.com Derivatives are specifically designed to possess pesticidal or herbicidal activity, contributing to the management of weeds, pests, and diseases to improve crop yield and quality. jinlichemical.comjinlichemical.com The compound's properties facilitate its use in diverse preparations for agricultural applications. chemotechnique.sechemicalland21.com

| Efficacy & Stability | Used as a plasticizer and film-forming agent. guidechem.combiosynth.com | Enhances the physical stability and application properties of pesticides. chemimpex.comguidechem.com |

Table 3: Mentioned Chemical Compounds

Compound Name CAS Number Molecular Formula
This compound 80-39-7 C₉H₁₃NO₂S nih.gov
N-ethyl-o,p-toluene sulfonamide 8047-99-2 (mixture) C₉H₁₃NO₂S jinlichemical.com
p-toluenesulfonyl chloride 98-59-9 C₇H₇ClO₂S
2,5-Dichlorothiophene-3-sulfonamide Not specified in sources C₄H₃Cl₂NO₂S₂

Advanced Spectroscopic and Structural Elucidation of N Ethyl P Toluenesulfonamide

Comprehensive Spectroscopic Characterization Techniques

Modern analytical chemistry employs several key spectroscopic methods to elucidate the structure of organic compounds like N-Ethyl-P-toluenesulfonamide. These include Nuclear Magnetic Resonance (NMR) spectroscopy for mapping the carbon-hydrogen framework, Infrared (IR) spectroscopy for identifying functional groups, Mass Spectrometry (MS) for determining molecular mass and fragmentation patterns, and Ion Mobility-Mass Spectrometry (IMS-MS) for probing gas-phase conformation.

NMR spectroscopy is a powerful tool for detailing the connectivity of atoms in a molecule. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR spectra provide unambiguous evidence for its structure.

¹H NMR Spectroscopy: The proton NMR spectrum reveals distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the p-substituted benzene ring typically appear as two distinct doublets in the downfield region (around 7.3-7.8 ppm). The protons of the ethyl group exhibit characteristic splitting patterns: a quartet for the methylene (-CH₂) group coupled to the methyl protons, and a triplet for the terminal methyl (-CH₃) group coupled to the methylene protons. The methyl group attached to the benzene ring appears as a singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments. The spectrum will show distinct signals for the aromatic carbons, the ethyl group carbons, and the methyl group carbon attached to the ring. Spectral data for this compound can be found in various databases. nih.gov

Table 1: Representative NMR Data for this compound

Nucleus Chemical Shift (δ) ppm (Predicted/Typical) Description
¹H 7.75 Aromatic Protons (ortho to SO₂)
¹H 7.35 Aromatic Protons (meta to SO₂)
¹H ~4.8 (variable) N-H Proton
¹H 3.05 Ethyl -CH₂-
¹H 2.40 Aromatic -CH₃
¹H 1.15 Ethyl -CH₃
¹³C ~143 Aromatic C (para to CH₃)
¹³C ~137 Aromatic C (ipso, attached to S)
¹³C ~130 Aromatic C (meta to SO₂)
¹³C ~127 Aromatic C (ortho to SO₂)
¹³C ~36 Ethyl -CH₂-
¹³C ~21 Aromatic -CH₃

Note: Actual chemical shifts can vary depending on the solvent and experimental conditions.

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure.

Key absorptions include strong, distinct peaks corresponding to the asymmetric and symmetric stretching of the sulfonyl group (S=O), a sharp peak for the N-H stretch, and various peaks for the C-H bonds of the aromatic and alkyl groups.

Table 2: Characteristic IR Absorption Bands for this compound

Frequency Range (cm⁻¹) Vibration Type Functional Group
~3250-3300 N-H Stretch Sulfonamide (N-H)
~3000-3100 C-H Stretch Aromatic C-H
~2850-2980 C-H Stretch Alkyl (Ethyl, Methyl) C-H
~1320-1350 Asymmetric SO₂ Stretch Sulfonyl (S=O)
~1150-1170 Symmetric SO₂ Stretch Sulfonyl (S=O)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a compound, allowing for the determination of its molecular weight and elemental formula. The monoisotopic mass of this compound is 199.066700 Da. chemspider.com

Under electron ionization (EI), the molecule undergoes characteristic fragmentation. The molecular ion peak [M]⁺ is observed at m/z 199. Subsequent fragmentation pathways are crucial for structural confirmation. Common fragmentation of aromatic sulfonamides includes the loss of SO₂. researchgate.net Key fragments for this compound include:

m/z 170 : Loss of the ethyl group ([M-C₂H₅]⁺).

m/z 155 : The p-toluenesulfonyl cation ([CH₃C₆H₄SO₂]⁺).

m/z 91 : The tropylium ion ([C₇H₇]⁺), a very common fragment for toluene-containing compounds.

m/z 65 : A fragment resulting from the loss of SO₂ from the m/z 155 ion.

High-Resolution Mass Spectrometry (HRMS) can determine the mass of the molecule with very high accuracy, allowing for the unambiguous determination of its elemental formula, C₉H₁₃NO₂S. nih.gov

Table 3: Key Mass Spectrometry Fragments for this compound

m/z Ion Formula Description
199 [C₉H₁₃NO₂S]⁺ Molecular Ion (M⁺)
170 [C₇H₈NO₂S]⁺ Loss of Ethyl radical (•C₂H₅)
155 [C₇H₇O₂S]⁺ p-Toluenesulfonyl cation
91 [C₇H₇]⁺ Tropylium ion

Ion Mobility-Mass Spectrometry (IMS-MS) is an advanced technique that separates ions in the gas phase based on their size, shape, and charge. researchgate.net This provides an additional dimension of separation beyond mass spectrometry and offers insights into the conformational states of molecules. researchgate.net

A key parameter derived from ion mobility is the collisional cross section (CCS), which represents the rotationally averaged area of an ion. It is a characteristic physicochemical property that is dependent on the ion's three-dimensional structure. For this compound, CCS values can be either experimentally measured or computationally predicted. uni.lu These values are crucial for distinguishing it from isomers and for building confidence in its identification within complex mixtures. mdpi.com

Table 4: Predicted Collisional Cross Section (CCS) Values for this compound Adducts

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 200.07398 140.5
[M+Na]⁺ 222.05592 148.8
[M-H]⁻ 198.05942 144.6

Data sourced from predicted values. uni.lu

Research has shown that this compound can form different charge isomers in the gas phase, particularly when forming the [M+H]⁺ adduct. researchgate.net Protonation can occur at different sites on the molecule, such as the sulfonamide nitrogen or one of the sulfonyl oxygens. researchgate.net

These different protonation sites result in distinct charge isomers that have different three-dimensional shapes and, consequently, different CCS values. researchgate.net In an ion mobility experiment, this is observed as multiple peaks in the arrival time distribution (ATD) for the same m/z value. researchgate.net This phenomenon demonstrates the power of IMS-MS to reveal subtle structural details, such as the preferred protonation sites and the resulting conformational diversity of a molecule in the gas phase. researchgate.net

Ion Mobility-Mass Spectrometry (IMS-MS) for Conformation Analysis

Structural Analysis and Its Influence on Molecular Behavior

The molecular architecture of this compound, consisting of a p-toluenesulfonyl group attached to an ethylamino moiety, is central to its chemical properties. The spatial arrangement of these constituent parts and their electronic characteristics dictate the molecule's reactivity and intermolecular interactions.

The reactivity of this compound is governed by a combination of steric hindrance and electronic effects originating from its distinct functional groups. The toluene (B28343) group, being relatively bulky, can create steric hindrance around the sulfonamide reaction center. This physical obstruction can impede the approach of nucleophiles or other reactants, potentially slowing down reaction rates or preventing reactions with larger molecules from occurring altogether.

The sulfonamide group itself has a defined geometry and electronic landscape that influences its reactions. The sulfonyl group is strongly electron-withdrawing, which can make the sulfonamide group susceptible to nucleophilic attack. Conversely, the nitrogen atom of the sulfonamide can act as a nucleophile, depending on the specific reaction conditions. The ethyl group attached to the nitrogen atom also contributes to the steric environment and can influence the accessibility of the nitrogen's lone pair of electrons. In elimination reactions, the steric crowding near the reaction site can affect the ease with which a leaving group departs and can influence the stereochemistry of the resulting product.

The electronic nature of the p-toluenesulfonyl group plays a significant role in the molecule's reactivity. The electron-withdrawing properties of this group can stabilize transition states in certain reactions, thereby increasing the reaction rate. This electronic influence is a key factor in the diverse applications of toluenesulfonamide derivatives in organic synthesis.

The structural characteristics of this compound also determine its conformational flexibility and potential for selective binding. While the aromatic ring and the sulfonamide group introduce a degree of rigidity, the single bonds within the ethyl group and between the nitrogen and sulfur atoms allow for some conformational freedom.

Ion mobility spectrometry studies have suggested that this compound can exist in different conformations in the gas phase. Protonation can occur on either the oxygen or nitrogen atoms of the sulfonamide group, leading to different charge isomers. These isomers can exhibit distinct conformations, with some being more compact than others. The choice of solvent can influence the favored conformation, indicating that intermolecular forces play a role in the molecule's spatial arrangement. This ability to adopt different conformations, coupled with the potential for specific intermolecular interactions such as hydrogen bonding from the N-H group, suggests that this compound could exhibit selective binding affinities for certain receptors or surfaces. The specific geometry and electronic properties of the molecule would govern the nature and strength of these interactions.

Interactive Data Table: Physical and Chemical Properties of this compound

PropertyValue
Molecular FormulaC9H13NO2S
Molecular Weight199.27 g/mol
Melting Point63-65 °C
Boiling Point208 °C at 745 mmHg
AppearanceOff-white crystalline solid
SolubilitySparingly soluble in water

Interactive Data Table: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Features
¹H NMR Signals corresponding to the ethyl and p-tolyl protons.
Mass Spectrometry Molecular ion peak consistent with the chemical formula.
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H, S=O, and aromatic C-H bonds.

Computational and Theoretical Investigations of N Ethyl P Toluenesulfonamide

Quantum Chemical Calculations for Reaction Mechanisms

Quantum chemical calculations are fundamental in understanding the electronic structure of a molecule, which governs its reactivity and spectroscopic properties.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to study reaction mechanisms by calculating the energies of reactants, transition states, and products.

For sulfonamides, DFT calculations have been instrumental in elucidating fragmentation pathways observed in mass spectrometry. Studies on protonated N-alkyl-p-toluenesulfonamides show that dissociation primarily occurs through the cleavage of either the S–N bond or the N–C bond. researchgate.net These cleavages can lead to the formation of different ion-neutral complexes, resulting in characteristic ions such as the p-tosyl cation (m/z 155) or protonated p-toluenesulfonamide (B41071) (m/z 172). researchgate.net DFT calculations help determine the activation energies for these competing pathways, providing a theoretical basis for the observed fragmentation patterns. researchgate.net For related sulfonamide derivatives, DFT has also been used to identify sites of chemical reactivity through the calculation of Fukui functions, which indicate the propensity of a site for nucleophilic or electrophilic attack. researchgate.net

Hypothetical fragmentation pathways for protonated N-alkyl-p-toluenesulfonamides, which can be analyzed using DFT, include:

S–N Bond Cleavage: Leading to the formation of a p-toluenesulfonyl cation and an ethylamine (B1201723) neutral molecule.

N–C Bond Cleavage: Resulting in the elimination of an alkene (ethene) to form protonated p-toluenesulfonamide. researchgate.net

Quantum chemical calculations are also employed to predict various spectroscopic properties, which can then be compared with experimental data for structure validation and analysis.

Vibrational and Electronic Spectra: For the related molecule p-toluenesulfonamide, DFT calculations using the B3LYP method have been used to predict vibrational spectra (FT-IR and FT-Raman), as well as UV-visible and NMR spectra. researchgate.net These theoretical spectra often show good agreement with experimental results, aiding in the assignment of vibrational modes and the interpretation of electronic transitions. researchgate.netmdpi.com

Ion Mobility-Mass Spectrometry: Computational methods are used to predict properties like the collision cross-section (CCS), which is an important parameter in ion mobility-mass spectrometry. For N-Ethyl-p-toluenesulfonamide, it has been observed that protonation can occur on both the nitrogen and oxygen atoms, leading to two different charge isomers. researchgate.net These isomers can have different conformations (e.g., more compact or extended) and thus different CCS values, which can be rationalized through computational modeling. researchgate.net Machine learning models, sometimes incorporating descriptors from DFT calculations, are being developed to predict CCS values with increasing accuracy. researchgate.netehu.es

Predicted Spectroscopic Data for Sulfonamide-Related Compounds
Spectroscopic TechniquePredicted PropertyComputational MethodReference Compound
FT-IR, FT-RamanVibrational FrequenciesDFT (B3LYP)p-Toluenesulfonamide researchgate.net
UV-VisElectronic TransitionsDFT (B3LYP)p-Toluenesulfonamide researchgate.net
NMRChemical ShiftsDFT (B3LYP){(4-nitrophenyl)sulfonyl}tryptophan mdpi.com
Ion Mobility-MSCollision Cross Section (CCS)Support Vector Machine ModelsThis compound researchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing a detailed picture of dynamic processes and intermolecular interactions.

MD simulations are valuable for studying the behavior of this compound in solution. By simulating the interactions between the solute and solvent molecules, it is possible to calculate properties like the solvation free energy. researchgate.net This information helps to explain experimental solubility data and provides insight into how different solvent properties, such as polarity and cohesive energy density, affect the dissolution process. researchgate.net These simulations can reveal the specific nature of solute-solvent interactions, such as hydrogen bonding and van der Waals forces, which govern the behavior of the compound in the condensed phase. vito.be

This compound is used as a plasticizer for various polymers, including polyamides and poly(lactic acid) (PLA). researchgate.netchinatrustworthy.com MD simulations can be employed to understand the mechanism of plasticization at the molecular level.

In PLA systems, this compound acts as a toughening agent. researchgate.net Computational studies can illustrate how the plasticizer molecules position themselves between polymer chains. This positioning disrupts the existing hydrogen bonds within the PLA matrix and can form new hydrogen bonds between the polymer and the plasticizer. researchgate.net This process increases the mobility of the polymer chains, which leads to a reduction in the melt processing viscosity and an improvement in the mechanical toughness of the material. researchgate.net By simulating these dynamic interactions, researchers can correlate the molecular-level behavior with macroscopic properties like tensile strength and viscosity. researchgate.net

Thermodynamic Modeling of Solubility and Solvent Effects

The solubility of this compound in various solvents is a critical parameter for its purification and application. Thermodynamic models are used to correlate and predict this solubility data.

Experimental solubility data of this compound has been determined in various organic solvents at different temperatures. researchgate.net This data shows that solubility is highly dependent on the solvent and temperature. For instance, the solubility generally increases with temperature, indicating an endothermic dissolution process. researchgate.net

Several thermodynamic models are used to correlate the experimental solubility data:

Modified Apelblat Equation: An empirical model that relates solubility to temperature.

λh Equation (Buchowski-Ksiazczak): A model based on the concept of ideal and associated solutions.

Van't Hoff Equation: Relates the change in the equilibrium constant (solubility) to the change in temperature.

NRTL (Non-Random Two-Liquid) Model: A local composition model that describes the activity coefficients in liquid mixtures. researchgate.netresearchgate.net

Wilson Model: Another local composition model used for liquid mixtures. researchgate.netacs.org

Studies on this compound and the closely related p-toluenesulfonamide have shown that these models can effectively correlate solubility data. researchgate.netresearchgate.netacs.org The modified Apelblat equation and the NRTL model, in particular, have been shown to provide a good fit to the experimental data. researchgate.netresearchgate.netacs.org The dissolution process is typically found to be endothermic and entropy-driven. researchgate.net

Thermodynamic Models for Correlating Solubility of Toluenesulfonamides
Thermodynamic ModelBrief DescriptionApplicability
Modified Apelblat EquationEmpirical equation correlating mole fraction solubility with temperature.Widely used for its simplicity and good correlation results for various systems. researchgate.netresearchgate.netacs.org
λh EquationSemi-empirical model describing solid-liquid equilibrium.Effective in correlating solubility data in various solvents. researchgate.netresearchgate.netacs.org
NRTL ModelActivity coefficient model based on the local composition concept.Provides excellent fitting results for sulfonamide solubility. researchgate.netresearchgate.netacs.org
Wilson ModelActivity coefficient model based on local volume fractions.Successfully used to correlate solubility data and calculate thermodynamic parameters. researchgate.netacs.org

Prediction of Solubility in Organic Solvents

The solubility of this compound in various organic solvents is a critical parameter that influences its utility in synthesis, purification, and formulation. While experimental determination of solubility is fundamental, computational models are increasingly used to predict and correlate this behavior, saving time and resources.

Detailed experimental studies have determined the solubility of this compound in twelve different pure organic solvents at temperatures ranging from 278.15 K to 323.15 K. researchgate.net The results show that the mole fraction solubility of the compound increases with rising temperature across all tested solvents, indicating an endothermic dissolution process. researchgate.net The solubility was found to be highest in dimethyl sulfoxide (DMSO) and lowest in ethyl acetate (B1210297). researchgate.net

The experimentally observed solubility order is as follows: DMSO > Dimethylformamide (DMF) > Tetrahydrofuran (THF) > Methanol > Water > n-propanol > isopropanol > n-butanol > ethanol > acetone > methyl acetate > ethyl acetate researchgate.net

To correlate the experimental data, several thermodynamic models have been successfully applied. These models are computational tools that describe the solid-liquid equilibrium of the compound in different solvents. The models used include the modified Apelblat model, the λh model, the CNIBS/R-K model, the Jouyban-Acree model, and the SUN model. researchgate.net The high correlation between the experimental data and these models, with maximum Relative Average Deviation (RAD) and Root-Mean-Square Deviation (RMSD) values of 0.3082 and 0.2272, respectively, demonstrates their predictive power for this system. researchgate.net

Further analysis suggests that the hydrogen bond accepting ability of the solvent is a primary factor influencing the solubility of this compound. researchgate.net Beyond thermodynamic models, modern approaches utilizing machine learning and computational chemistry can also predict solubility. nih.gov These methods use a set of molecular descriptors, calculated using techniques like Density Functional Theory (DFT), to build predictive models that can screen a wide range of solvents. nih.gov

Table 1: Experimentally Determined Solubility Order of this compound in Various Solvents

RankSolventRelative Solubility
1Dimethyl sulfoxide (DMSO)Highest
2Dimethylformamide (DMF)↓
3Tetrahydrofuran (THF)↓
4Methanol↓
5Water↓
6n-propanol↓
7isopropanol↓
8n-butanol↓
9ethanol↓
10acetone↓
11methyl acetate↓
12ethyl acetateLowest

Solvent Selection for Synthetic and Application Processes

The selection of an appropriate solvent is a critical decision in both the synthesis of this compound and its subsequent industrial applications. Theoretical considerations and computational data, such as the solubility predictions discussed above, are instrumental in making an informed choice that balances efficiency, cost, and environmental impact.

For Synthetic Processes: The synthesis of this compound typically involves the reaction of p-toluenesulfonyl chloride with ethylamine, often in the presence of a solvent. amebaownd.com The ideal solvent for this reaction should meet several criteria:

Reagent Solubility: It must effectively dissolve the starting materials, p-toluenesulfonyl chloride and ethylamine, to facilitate the reaction.

Product Solubility: The solubility of the final product, this compound, at different temperatures is crucial. A good solvent system would keep the product dissolved at the reaction temperature but allow for high-yield crystallization upon cooling for purification. researchgate.net Solvents with a steep solubility-temperature gradient are often preferred for this purpose.

Inertness: The solvent should not react with the reagents or the product.

Processability: Properties like boiling point are important for ease of removal after the reaction is complete. researchgate.net

Based on the available solubility data, a solvent like ethanol or methanol could be a candidate, as they show moderate solubility that is strongly temperature-dependent. researchgate.net Conversely, solvents like ethyl acetate, where the compound has very low solubility, could be used as anti-solvents to induce precipitation during crystallization. researchgate.net

For Application Processes: this compound is widely used as a plasticizer for polyamide and cellulose (B213188) resins. nuomengchemical.com In these applications, solvent selection is guided by the need to create a homogeneous mixture of the polymer and the plasticizer.

Co-solubility: The chosen solvent must be able to dissolve both the polymer resin (e.g., polyamide) and the this compound plasticizer.

Evaporation Rate: In applications involving coatings or films, the solvent's volatility is key. It must evaporate at a controlled rate to leave a uniform, defect-free product.

Compatibility: The solvent must not adversely affect the final properties of the plasticized polymer.

The high solubility in solvents like DMF and DMSO suggests their potential use in processing polymers that are also soluble in these solvents. researchgate.net Furthermore, its use in drug formulation benefits from its solubility characteristics, which can enhance the bioavailability of active pharmaceutical ingredients. amebaownd.com The theoretical prediction of solubility helps in screening for suitable, pharmaceutically acceptable solvents during the early stages of formulation development.

Environmental Fate and Toxicological Research of N Ethyl P Toluenesulfonamide

Degradation Studies and Environmental Persistence

The environmental fate of N-Ethyl-P-toluenesulfonamide is closely linked to its application as a plasticizer in various polymers. Its persistence is largely determined by the stability of the materials it is incorporated into and the specific environmental pathways it follows upon release.

Assessment of Degradation in Polymeric Materials (e.g., Cellulose (B213188) Acetate)

This compound has been historically used as a plasticizer in certain polymeric materials, including cellulose acetate (B1210297). The primary mechanism for its release into the environment from these materials is through the degradation of the polymer matrix itself. The stability of cellulose acetate is compromised by several factors, leading to the gradual loss of plasticizers like this compound.

The degradation of cellulose acetate occurs through three main processes:

Hydrolysis: This process, often referred to as deacetylation, involves the cleavage of ester bonds in the polymer. It results in the release of acetic acid, which can further catalyze the degradation of the polymer.

Photodegradation: Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical reactions that break down the cellulose acetate structure.

Biodegradation: While cellulose is readily biodegradable, the acetyl groups in cellulose acetate hinder microbial action. The first step in biodegradation requires esterase enzymes to achieve partial deacetylation, after which the cellulose backbone can be more easily broken down by cellulase (B1617823) enzymes.

The rate of these degradation processes, and consequently the leaching of this compound, is influenced by environmental conditions such as humidity, temperature, and microbial activity. Research on historic cellulose acetate artifacts indicates that the degradation of the polymer is the key event leading to the release of sulfur-containing plasticizers. However, specific studies focusing on the degradation rate and transformation of this compound within the polymer matrix are not extensively detailed in the current body of scientific literature.

Pathways of Environmental Transformation

Once released into the environment, this compound can undergo transformation through biotic processes. While direct studies on the N-ethylated compound are limited, research on the closely related p-toluenesulfonamide (B41071) provides a viable model for its environmental transformation.

Studies have shown that bacteria, such as certain Pseudomonas species isolated from activated sludge, are capable of utilizing p-toluenesulfonamide as a source of carbon, sulfur, and nitrogen. The established biodegradation pathway involves the initial oxidation of the methyl group as the primary mode of attack. This process is sequential and leads to the formation of several intermediate metabolites before the molecule is fully broken down.

The identified pathway for p-toluenesulfonamide biodegradation is as follows:

Oxidation of the methyl group: The process begins with the oxidation of the methyl group on the toluene (B28343) ring, forming 4-hydroxymethylbenzenesulphonamide.

Further oxidation: This intermediate is then further oxidized to form 4-carboxybenzenesulphonamide.

Ring cleavage and desulfonation: 4-carboxybenzenesulphonamide is likely converted into 3,4-dihydroxybenzoate and amidosulphurous acid. The latter is chemically unstable in aqueous solutions and decomposes into sulfite (B76179) and ammonium.

This metabolic pathway suggests that a similar process of oxidative attack, likely on the ethyl group or the toluene methyl group, is a probable route for the environmental transformation of this compound.

Table 1: Biodegradation Metabolites of p-Toluenesulfonamide

MetaboliteRole in Pathway
4-hydroxymethylbenzenesulphonamideInitial transient metabolite from methyl group oxidation
4-carboxybenzenesulphonamideSecond transient metabolite from further oxidation
3,4-dihydroxybenzoateProduct following ring cleavage
Amidosulphurous acidUnstable product of desulfonation
Sulfite and AmmoniumFinal inorganic products from amidosulphurous acid decomposition

Advanced Toxicological and Genotoxicological Assessment

The toxicological profile of this compound and its isomers is an area of ongoing scientific investigation. Much of the available data comes from studies on related toluenesulfonamide compounds.

Mutagenic Potential of this compound Isomers

The mutagenic potential of a substance refers to its ability to cause changes in the genetic material of cells. Based on the weight of evidence from studies on related compounds, toluenesulfonamides are generally not considered to be mutagenic.

Specific findings include:

Ames Test: A mixture of o- and p-toluenesulfonamide tested negative for genotoxicity in bacterial reverse mutation assays (Ames test) using various S. typhimurium strains (TA1535, TA1537, TA1538, TA98, and TA100) and S. cerevisiae, both with and without metabolic activation lookchem.com.

National Toxicology Program (NTP) Studies: The NTP found that p-toluenesulfonamide was not mutagenic in S. typhimurium strains TA98, TA100, or TA102, with or without metabolic activation nih.gov.

Resin Formulations: Toluenesulfonamide/Formaldehyde Resin, a polymer containing toluenesulfonamide, also returned a negative result in the Ames test for mutagenicity cir-safety.org.

While these results for parent compounds and mixtures suggest a low mutagenic potential for the toluenesulfonamide class, specific mutagenicity data for the individual N-ethylated ortho- and para-isomers are not extensively available.

Table 2: Summary of Mutagenicity Studies on Toluenesulfonamides

Test CompoundAssay TypeStrains/CellsMetabolic ActivationResultSource
p-ToluenesulfonamideBacterial Reverse MutationS. typhimurium TA98, TA100, TA102With & WithoutNegative nih.gov
o/p-Toluenesulfonamide MixtureBacterial Reverse MutationS. typhimurium TA1535, TA1537, TA1538, TA98, TA100; S. cerevisiaeWith & WithoutNegative lookchem.com
Toluenesulfonamide/Formaldehyde ResinBacterial Reverse Mutation (Ames)Not SpecifiedNot SpecifiedNegative cir-safety.org

Clastogenicity Studies in In Vitro and In Vivo Systems

Clastogenicity is the capacity of an agent to induce structural damage to chromosomes. In vivo studies on p-toluenesulfonamide provide the most relevant data for assessing this endpoint for the toluenesulfonamide class.

In a 3-month study conducted by the National Toxicology Program, p-toluenesulfonamide was evaluated for its ability to cause chromosomal damage in rodents using the micronucleus test nih.gov. This assay assesses the formation of small, secondary nuclei in red blood cells, which are indicative of chromosome breaks or loss. The results showed no increase in micronucleated erythrocytes in the peripheral blood of either male or female rats or mice nih.gov. This suggests that p-toluenesulfonamide does not induce clastogenic effects or bone marrow toxicity under the conditions of these in vivo studies nih.gov.

Currently, there is a lack of specific clastogenicity studies, both in vitro and in vivo, for this compound itself. Therefore, the assessment relies on data from the parent compound, which indicates a low potential for inducing chromosomal damage.

Systemic Toxicity Research

Systemic toxicity research has been conducted on toluenesulfonamides to understand their effects following repeated exposure. These studies have identified specific target organs and established levels at which no adverse effects are observed.

In a 90-day oral toxicity study in rats, effects were noted at higher doses. The lowest No-Observed-Adverse-Effect Level (NOAEL) for toluenesulfonamides in rats was reported to be 20 mg/kg of body weight per day industrialchemicals.gov.au. This was based on the observation of clinical signs of toxicity and effects in the liver and bladder at doses of 100 mg/kg/day and higher industrialchemicals.gov.au.

Further 3-month studies by the NTP on p-toluenesulfonamide administered in feed to rats and mice found:

Rats: Male rats exposed to the highest dose (10,000 ppm) showed significantly lower absolute and relative thymus weights. Male rats at doses of 2,500 ppm and higher had significantly greater relative kidney weights nih.gov.

Mice: Female mice at the 10,000 ppm dose level had significantly increased absolute and relative kidney weights nih.gov.

These findings indicate that at high concentrations, the kidney and thymus may be target organs for the systemic toxicity of p-toluenesulfonamide.

Table 3: Key Findings from Systemic Toxicity Studies on Toluenesulfonamides

Test CompoundSpeciesDurationKey FindingsNOAELSource
ToluenesulfonamidesRat90 daysClinical toxicity; effects on liver and bladder at ≥100 mg/kg/day.20 mg/kg/day industrialchemicals.gov.au
p-ToluenesulfonamideRat (Male)3 monthsDecreased thymus weight and increased relative kidney weight at high doses.Not explicitly stated in source nih.gov
p-ToluenesulfonamideMouse (Female)3 monthsIncreased absolute and relative kidney weights at high doses.Not explicitly stated in source nih.gov
Central Nervous System (CNS) Effects

Limited specific research has been conducted on the direct central nervous system (CNS) effects of this compound. However, information from the broader class of sulfonamides, to which this compound belongs, suggests a potential for neurological effects. General symptoms that have been associated with sulfonamides include headache, drowsiness, dizziness, and in more severe cases, confusion. scbt.com It is important to note that these are general effects of the sulfonamide class and may not be directly representative of this compound's specific toxicological profile.

Studies on closely related compounds, such as p-Toluene sulfonamide (p-TSA), have shown some evidence of neurotoxicity in animal models. For instance, research on zebrafish larvae exposed to p-TSA indicated altered locomotor activity. nih.gov While these findings relate to a similar chemical structure, further investigation is required to determine the specific CNS effects of this compound.

Risk Assessment Methodologies

Quantitative Structure-Activity Relationship (QSAR) Predictions for Toxicity

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the biological activities, including toxicity, of chemicals based on their molecular structure. researchgate.netnih.gov These models are particularly valuable when experimental data is limited, as is the case for this compound.

For the sulfonamide class of chemicals, QSAR models have been developed to predict various toxicological endpoints. researchgate.netnih.gov These models utilize molecular descriptors, which are numerical representations of the chemical's structural and physicochemical properties, to establish a mathematical relationship with a specific toxic effect. The predictive power of these models relies on the quality and extent of the data used to develop them.

While a specific, validated QSAR prediction for the toxicity of this compound is not publicly available, the general approach would involve:

Descriptor Calculation: Calculating a range of molecular descriptors for this compound.

Model Application: Using a pre-existing, validated QSAR model for sulfonamide toxicity to predict the potential for various adverse effects based on these descriptors.

Applicability Domain Assessment: Ensuring that this compound falls within the applicability domain of the chosen model, meaning the model is designed to make predictions for chemicals with similar structural and physicochemical properties.

The reliability of any QSAR prediction is contingent on the robustness of the model and the similarity of the target chemical to the chemicals used to build the model.

Development of Exposure Limits and Safety Guidelines

Currently, there are no specific, legally mandated occupational exposure limits (OELs) for this compound from major regulatory bodies. The development of such limits is a comprehensive process that relies on a sufficient body of toxicological data. europa.eu

In the absence of a complete toxicological profile for a substance, a process known as occupational exposure banding or hazard banding may be employed. nih.gov This approach involves categorizing a chemical into a "band" based on its inherent toxicological potency and the potential for adverse health effects. Each band is associated with a range of exposure concentrations and corresponding control measures.

For a data-poor substance like this compound, the process for developing exposure guidelines would likely involve:

Literature Review: A thorough search for any available toxicological data on the compound itself and on structurally similar compounds.

Read-Across Approach: Using data from analogous compounds, such as p-Toluenesulfonamide, to infer potential hazards and potency.

Consideration of QSAR Predictions: Incorporating predictions from relevant and validated QSAR models.

Application of Uncertainty Factors: Applying safety or uncertainty factors to the available data to account for gaps in knowledge and to ensure a conservative, health-protective approach. nih.govresearchgate.net

This process would lead to a proposed occupational exposure band or an internal OEL, which would guide workplace safety practices, such as the use of personal protective equipment and engineering controls, to minimize worker exposure.

Future Research Directions and Emerging Applications of N Ethyl P Toluenesulfonamide

Exploration of Novel Catalytic Roles

The inherent chemical functionalities of N-Ethyl-p-toluenesulfonamide, particularly the sulfonamide group, present untapped opportunities for its use in catalysis. The nitrogen and oxygen atoms of the sulfonamide can act as coordination sites for metal centers, suggesting its potential as a ligand in transition metal catalysis.

Recent studies have provided a glimpse into this potential. For instance, this compound has been successfully employed as a nitrogen source in the nickel-catalyzed aminobromination of chalcones. This reaction demonstrates its utility in facilitating complex organic transformations.

Future research is anticipated to expand on this foundation, exploring the development of chiral derivatives of this compound for asymmetric catalysis. Such catalysts could be instrumental in the stereoselective synthesis of pharmaceuticals and other fine chemicals. Furthermore, the tunability of the electronic and steric properties of the this compound scaffold by modifying the aromatic ring or the ethyl group could lead to a new class of ligands for a wide range of catalytic applications. Another promising avenue is the investigation of the sulfonamide group as a directing group in C-H bond functionalization reactions, a powerful tool for streamlining the synthesis of complex molecules.

Advanced Functional Materials Development

The established use of this compound as a plasticizer in polymers such as polyamides and cellulose (B213188) acetate (B1210297) underscores its ability to modify material properties. jinlichemical.comchemotechnique.se It enhances flexibility and durability, making it a valuable component in coatings and adhesives. jinlichemical.com

The next frontier in materials science will likely involve the strategic incorporation of this compound into polymers to create advanced functional materials. Its aromatic ring and polar sulfonamide group could be leveraged to impart novel optical or electronic properties. For example, polymers containing this compound could be investigated for their potential as dielectric materials in electronic components or as matrices for photoluminescent substances.

Further research could focus on synthesizing copolymers where this compound is a key monomer, leading to materials with tailored thermal stability, conductivity, or mechanical strength. The development of cross-linkable derivatives of this compound could also open doors to the creation of robust thermosetting polymers and functional coatings with enhanced performance characteristics.

Material ClassPotential ApplicationResearch Focus
Electroactive PolymersDielectric components, sensorsSynthesis of copolymers with tailored electronic properties
Photoluminescent MaterialsOptical devices, fluorescent markersIncorporation as a host matrix for luminescent guests
High-Performance CoatingsProtective and functional surfacesDevelopment of cross-linkable derivatives for enhanced durability

Targeted Drug Design and Discovery

This compound has a long-standing role as a key intermediate in the synthesis of various pharmaceuticals. amebaownd.comnuomengchemical.comjinlichemical.com It serves as a building block for certain antibiotic drugs, and its derivatives are being explored for their potential anti-inflammatory and diuretic properties. jinlichemical.com

The future of this compound in medicine is likely to be in its use as a molecular scaffold for the design of highly targeted therapeutics. Its structure provides a versatile platform for the attachment of various pharmacophores, enabling the creation of libraries of novel compounds for screening against a wide range of biological targets.

A particularly promising area of investigation is the design of enzyme inhibitors based on the this compound scaffold. The sulfonamide moiety is a well-known pharmacophore that can interact with the active sites of various enzymes. By strategically modifying the this compound structure, it may be possible to develop potent and selective inhibitors for enzymes implicated in diseases such as cancer, hypertension, and microbial infections. Computational modeling and combinatorial chemistry are expected to be powerful tools in this endeavor.

Therapeutic AreaPotential Mechanism of ActionResearch Approach
Infectious DiseasesInhibition of essential microbial enzymesScaffold for novel antibiotic synthesis
InflammationModulation of inflammatory pathwaysDesign of derivatives with anti-inflammatory activity
OncologyInhibition of cancer-related enzymesDevelopment of targeted enzyme inhibitors

Sustainable Synthesis and Environmental Impact Mitigation

The chemical industry is increasingly focused on developing greener and more sustainable manufacturing processes. The traditional synthesis of this compound often involves the use of hazardous reagents and generates significant waste.

A key area of future research is the development of more environmentally friendly synthetic routes. A recent patent has highlighted a promising approach for the synthesis of N-alkyl p-toluenesulfonamides using a recyclable solid super acid catalyst. This method offers milder reaction conditions and reduces environmental pollution. Further research in this direction could involve the use of biocatalysis, where enzymes are used to carry out the synthesis under mild and highly selective conditions.

In addition to greener synthesis, there is a growing need to understand and mitigate the environmental impact of this compound throughout its lifecycle. This includes studying its biodegradability, potential for bioaccumulation, and ecotoxicity. The development of effective and environmentally benign methods for its disposal or recycling will be crucial for ensuring its long-term sustainability as an industrial chemical.

Q & A

Basic: What are the common methods for synthesizing N-Ethyl-P-toluenesulfonamide, and how can reaction efficiency be optimized?

Methodological Answer:
this compound is typically synthesized via sulfonamidation reactions. A standard approach involves reacting p-toluenesulfonyl chloride with ethylamine under controlled conditions. Key steps include:

  • Reagent Ratios: Maintain a 1:1.2 molar ratio of p-toluenesulfonyl chloride to ethylamine to ensure complete conversion .
  • Solvent Selection: Use anhydrous dichloromethane or tetrahydrofuran (THF) to minimize hydrolysis of the sulfonyl chloride intermediate.
  • Temperature Control: Reactions are best performed at 0–5°C to suppress side reactions (e.g., over-sulfonation) .
  • Workup: Neutralize excess HCl with aqueous sodium bicarbonate, followed by extraction and recrystallization from ethanol/water mixtures for purification .

Optimization Tips:

  • Introduce catalytic bases like triethylamine (NEt₃) to scavenge HCl and accelerate the reaction .
  • Monitor reaction progress via thin-layer chromatography (TLC) using silica gel plates and UV visualization.

Basic: How is this compound characterized using spectroscopic techniques?

Methodological Answer:
Key spectroscopic signatures for characterization include:

  • ¹H NMR:
    • Ethyl group: Triplet at δ = 1.04 ppm (CH₃) and quartet at δ = 2.87 ppm (CH₂) .
    • Aromatic protons: Two doublets of doublets at δ = 7.37 ppm (H-3/H-5) and δ = 7.72 ppm (H-2/H-6) .
    • Methyl group on the benzene ring: Singlet at δ = 2.42 ppm .
  • ¹³C NMR:
    • Sulfonamide carbon: Resonance near δ = 44 ppm .
  • FT-IR:
    • Strong absorption bands at 1330 cm⁻¹ (asymmetric S=O stretch) and 1160 cm⁻¹ (symmetric S=O stretch) .

Validation: Cross-reference spectral data with crystallographic studies (e.g., C–C bond lengths and torsion angles) to confirm structural integrity .

Intermediate: What strategies are recommended for analyzing the stability of this compound under varying pH and temperature conditions?

Methodological Answer:
Stability studies should evaluate hydrolytic and thermal resistance:

  • Hydrolytic Stability:
    • Acidic Conditions (pH < 1): Reflux at 100°C for 24 hours; monitor degradation via HPLC .
    • Basic Conditions (pH > 12): Test stability at room temperature (RT) and 100°C; use UV-Vis spectroscopy to detect sulfonate byproducts .
  • Thermal Stability:
    • Conduct thermogravimetric analysis (TGA) under nitrogen to determine decomposition onset temperatures (typically >200°C) .

Data Interpretation:

ConditionStability OutcomeReference
pH < 1, 100°CPartial hydrolysis to toluenesulfonic acid
pH = 12, RTStable for >48 hours

Advanced: How can researchers resolve contradictions in crystallographic data obtained for this compound derivatives?

Methodological Answer:
Contradictions in bond angles or torsion angles may arise from:

  • Polymorphism: Different crystal packing arrangements can alter bond parameters. Perform X-ray diffraction (XRD) at multiple temperatures to identify polymorphic forms .
  • Disorder in Crystal Lattice: Use refinement software (e.g., SHELXL) to model disorder and apply restraints to bond lengths and angles .
  • Validation: Compare experimental data with computational models (DFT calculations) to assess geometric deviations .

Case Study: In N-Ethyl-N-phenyl-p-toluenesulfonamide, C7–N1–C9–C10 torsion angles vary between 56.3° and -93.6° depending on substituent effects; this requires careful refinement of occupancy factors .

Advanced: What methodologies are effective in studying the role of this compound as a directing group in transition metal-catalyzed reactions?

Methodological Answer:
To investigate its directing group capability:

  • Catalytic Screening: Test Ni(OAc)₂ or Pd catalysts in aminohalogenation reactions (e.g., with N-bromosuccinimide (NBS)) .
  • Mechanistic Probes:
    • Use deuterium labeling to track regioselectivity in chalcone derivatives .
    • Monitor reaction intermediates via in-situ IR or NMR spectroscopy.
  • Steric and Electronic Effects:
    • Compare yields with bulkier sulfonamides (e.g., N-methyl derivatives) to assess steric hindrance .

Key Finding: this compound/NBS systems achieve >80% regioselectivity in α,β-unsaturated ketone halogenation due to favorable coordination with nickel catalysts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.